

# Technical Guide: V58 - A Novel Kinase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: V-58

Cat. No.: B1193765

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, biological activity, and putative mechanism of action of V58, a potent kinase inhibitor with potential applications in oncology.

## Chemical Identity and Properties

V58 is a synthetic organic molecule belonging to the N-trisubstituted pyrimidine class of compounds. Its chemical structure and identifiers are summarized below.

| Identifier        | Value                                                                                                            |
|-------------------|------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | phenyl 2-[[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxy-phenyl]amino]-4-(1H-indol-3-yl)pyrimidine-5-carboxylate |
| CAS Number        | Not explicitly assigned in public databases.                                                                     |
| Molecular Formula | C39H39N7O3                                                                                                       |
| Molecular Weight  | 665.78 g/mol                                                                                                     |
| Canonical SMILES  | <chem>COc1ccccc1N2C=CC=C2N(C)C3CCN(C)C=CC3N=C4C=CC=C4C5=CN=C6=CC=CC=C6</chem>                                    |
| InChI Key         | InChIKey=... (Not readily available)                                                                             |
| PDB Ligand ID     | V58[1]                                                                                                           |

## Biological Activity and Quantitative Data

V58 has been identified as a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The following table summarizes the available quantitative data for a closely related analog from the same chemical series, which provides an indication of the potency of this class of compounds.

| Compound ID | Target    | Assay Type            | IC50 (nM)    |
|-------------|-----------|-----------------------|--------------|
| Compound 20 | RET       | In vitro kinase assay | 18.68 ± 2.71 |
| Compound 20 | RET V804M | In vitro kinase assay | 18.68 ± 2.71 |

Data for Compound 20, a closely related N-trisubstituted pyrimidine derivative.

## Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and biological evaluation of V58 and related N-trisubstituted pyrimidine derivatives.

## General Synthesis Protocol

The synthesis of N-trisubstituted pyrimidine derivatives, including V58, typically involves a multi-step process. A generalized synthetic route is outlined below:



[Click to download full resolution via product page](#)

Generalized synthetic workflow for N-trisubstituted pyrimidines.

Step 1: Introduction of the first substituent. 2,6-dichloropyrimidine is reacted with a primary amine to introduce the first substituent at the C2 position.

Step 2: Nucleophilic aromatic substitution. The resulting intermediate is then subjected to a nucleophilic aromatic substitution with a substituted aniline to introduce the second substituent at the C4 position.

Step 3: Suzuki coupling. The final indole moiety is introduced at the C6 position via a Suzuki coupling reaction with the corresponding indole boronic acid derivative.

Step 4: Purification. The final product is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

## In Vitro Kinase Inhibition Assay

The inhibitory activity of V58 and its analogs against RET kinase is determined using an in vitro kinase assay.



[Click to download full resolution via product page](#)

Workflow for an in vitro kinase inhibition assay.

Reagents:

- Recombinant human RET kinase
- Kinase substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- Test compound (V58)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

**Procedure:**

- The test compound is serially diluted to various concentrations.
- The recombinant RET kinase and the substrate are added to the wells of a microplate.
- The test compound is added to the respective wells.
- The kinase reaction is initiated by the addition of ATP.
- The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
- The reaction is stopped, and the remaining ATP or the generated ADP is quantified using a detection reagent.
- The luminescence or fluorescence signal is measured using a plate reader.
- The IC<sub>50</sub> values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

## Mechanism of Action and Signaling Pathway

V58 is a type I kinase inhibitor, meaning it binds to the active, ATP-binding conformation of the RET kinase. By occupying the ATP-binding pocket, V58 prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of the RET signaling pathway.

The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway due to mutations or fusions of the RET gene is a known driver in several types of cancer, including thyroid and lung cancers.



[Click to download full resolution via product page](#)

Simplified RET signaling pathway and the inhibitory action of V58.

**Pathway Description:**

- Ligand Binding: Glial cell line-derived neurotrophic factor (GDNF) family ligands bind to their specific GFR $\alpha$  co-receptors.
- Receptor Dimerization and Activation: This complex then brings two RET molecules together, leading to their dimerization and autophosphorylation, which activates the kinase domain.
- Downstream Signaling: Activated RET phosphorylates various intracellular substrates, initiating multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
- Cellular Response: These pathways converge on the nucleus to regulate gene expression, ultimately controlling cellular processes such as proliferation, survival, and differentiation.
- Inhibition by V58: V58 binds to the ATP-binding site of the RET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of cancer cell growth and survival in RET-driven malignancies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [Technical Guide: V58 - A Novel Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1193765#cas-number-and-chemical-identifiers-for-v-58>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)